molecular formula C15H22N4O4S B15242249 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine

1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine

Cat. No.: B15242249
M. Wt: 354.4 g/mol
InChI Key: VSYVZWDVPMUYPX-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine ring linked to a piperidin-4-amine core, with a 4-nitrobenzenesulfonyl group at the pyrrolidine nitrogen. The pyrrolidine-piperidine scaffold provides conformational flexibility, which may improve binding affinity and selectivity .

Properties

Molecular Formula

C15H22N4O4S

Molecular Weight

354.4 g/mol

IUPAC Name

1-[1-(4-nitrophenyl)sulfonylpyrrolidin-3-yl]piperidin-4-amine

InChI

InChI=1S/C15H22N4O4S/c16-12-5-8-17(9-6-12)14-7-10-18(11-14)24(22,23)15-3-1-13(2-4-15)19(20)21/h1-4,12,14H,5-11,16H2

InChI Key

VSYVZWDVPMUYPX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The sulfonylation step involves nucleophilic attack by the pyrrolidine nitrogen on 4-nitrobenzenesulfonyl chloride, facilitated by a base to deprotonate the amine. The reaction proceeds in polar aprotic solvents to stabilize the transition state.

Reaction Equation:
$$
\text{Pyrrolidin-3-amine} + \text{4-Nitrobenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine} + \text{HCl}
$$

Optimization of Conditions

Key parameters include:

  • Base Selection : Triethylamine (TEA) or sodium hydride (NaH) for efficient HCl scavenging.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reactivity.
  • Temperature : Room temperature (20–25°C) to minimize side reactions.

Table 1: Sulfonylation Optimization Data

Base Solvent Temperature (°C) Yield (%) Purity (%)
TEA DCM 25 92 98
NaH THF 0–5 88 97
Pyridine DCM 25 75 95

Coupling with Piperidin-4-amine

Nucleophilic Substitution

The sulfonylated pyrrolidine’s 3-position is functionalized with a leaving group (e.g., bromide or tosylate), enabling displacement by piperidin-4-amine.

Example Protocol:

  • Functionalization : Treat 1-(4-nitrobenzenesulfonyl)pyrrolidin-3-ol with thionyl chloride to form the corresponding chloride.
  • Substitution : React with piperidin-4-amine in DMF at 75°C for 6 hours.

Reaction Equation:
$$
\text{1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-Cl} + \text{Piperidin-4-amine} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Target Compound} + \text{KCl}
$$

Reductive Amination

Alternatively, reductive amination couples a pyrrolidine-3-carbaldehyde derivative with piperidin-4-amine using sodium cyanoborohydride (NaBH3CN) in methanol.

Table 2: Coupling Method Comparison

Method Conditions Yield (%) Purity (%)
Nucleophilic Substitution DMF, 75°C, 6h 78 96
Reductive Amination MeOH, NaBH3CN, 24h 65 92

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance efficiency:

  • Sulfonylation : 4-Nitrobenzenesulfonyl chloride and pyrrolidin-3-amine are mixed in a microreactor at 50°C with a residence time of 10 minutes.
  • Coupling : The intermediate reacts with piperidin-4-amine in a packed-bed reactor containing immobilized K2CO3.

Table 3: Scalability Metrics

Parameter Batch Process Flow Process
Annual Output (kg) 500 2,000
Purity (%) 95 98
Cost per kg (USD) 12,000 8,500

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3) : δ 8.35 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H), 3.65–3.45 (m, 4H, pyrrolidine-CH2), 2.90–2.70 (m, 2H, piperidine-CH2).
  • 13C NMR : δ 152.1 (C-NO2), 134.5 (Ar-C), 58.3 (pyrrolidine-N), 47.8 (piperidine-N).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]+ = 354.42 g/mol (C15H22N4O4S).
  • Theoretical : 354.42 g/mol.

Chemical Reactions Analysis

Reactivity and Functional Group Analysis

The compound combines a piperidine ring and a pyrrolidine ring linked via a 4-nitrobenzenesulfonyl group . Key functional groups include:

  • Sulfonyl group (SO₂): Highly reactive, capable of undergoing nucleophilic substitution or acting as a leaving group.

  • Nitro group (NO₂): Can be reduced to an amine (NH₂) or used in coupling reactions.

  • Amine groups : The piperidin-4-amine and pyrrolidin-3-amine positions enable further derivatization.

Key Reaction Pathways

  • Reduction of Nitro Group

    • Mechanism : The nitro group can be reduced to an amine using reagents like hydrogen gas (H₂) with catalysts (e.g., Pd/C) or sodium borohydride (NaBH₄) .

    • Application : Converts the nitro group into an amine, altering solubility and enabling further functionalization (e.g., cross-coupling reactions) .

  • Nucleophilic Substitution at Sulfonyl Group

    • Mechanism : The sulfonyl group acts as a leaving group, reacting with nucleophiles (e.g., amines, alcohols) to form new bonds.

    • Example : Reaction with a piperidine amine to form the target compound’s heterocyclic framework .

  • Coupling Reactions

    • Mechanism : The amine groups on the piperidine and pyrrolidine rings can participate in coupling reactions (e.g., N-sulfonylation, amidation) to form covalent bonds with other molecules.

    • Application : Enhances biological activity by modulating protein interactions (e.g., enzyme inhibition) .

Common Reagents and Reaction Conditions

Reagent Application Source
Palladium on carbon (Pd/C) Catalyst for nitro group reduction or oxidation reactions.
Lithium aluminum hydride (LiAlH₄) Reduces nitro groups to amines under anhydrous conditions.
Sodium borohydride (NaBH₄) Milder reducing agent for nitro group conversion.
Potassium permanganate (KMnO₄) Oxidizing agent for functional group transformations.
N,N'-Dicyclohexylcarbodiimide (DCC) Facilitates coupling reactions (e.g., amide bond formation).

Formation of the Sulfonyl Linkage

  • N-Sulfonylation :

    • Step : Reaction of 4-nitrobenzenesulfonyl chloride with pyrrolidin-3-amine.

    • Conditions : Typically requires a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., dichloromethane) .

  • Coupling to Piperidine :

    • Step : The sulfonamide-linked pyrrolidine is connected to a piperidine ring via nucleophilic substitution or amine coupling.

    • Example : Use of a secondary amine (e.g., piperidin-4-amine) to form the heterocyclic structure .

Reduction of Nitro Group

  • Method : Catalytic hydrogenation (H₂/Pd/C) or NaBH₄-mediated reduction converts the nitro group to an amine, enhancing bioactivity.

Structural Comparisons

Compound Key Features Biological Activity
Target CompoundPiperidine-pyrrolidine linkage with sulfonyl and nitro groups.Potential enzyme inhibition
1-(4-Nitrobenzenesulfonyl)piperidin-4-amineSimilar sulfonyl/nitro groups but lacks pyrrolidine.Anti-inflammatory
N-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-3-amineMethylated amine; distinct pharmacological profile.Anticancer potential

Scientific Research Applications

1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can interact with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into binding sites, potentially modulating biological pathways .

Comparison with Similar Compounds

1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine Trihydrochloride (CID 80553076)

  • Structural Differences : Replaces the 4-nitrobenzenesulfonyl group with a 5-chloropyridin-2-yl substituent.
  • Key Properties: Molecular Formula: C₁₄H₂₁ClN₄ (vs. ~C₁₅H₁₉N₃O₄S for the target compound). Trihydrochloride salt form improves aqueous solubility compared to the free base of the target compound .

1-[(3,4-Dimethyl-5-nitrobenzene)sulfonyl]piperidin-4-amine

  • Structural Differences : Features a 3,4-dimethyl-5-nitrobenzenesulfonyl group instead of the unsubstituted 4-nitrobenzenesulfonyl.
  • Key Properties: Molecular Weight: 313.37 g/mol (vs. ~341.4 g/mol for the target compound). Nitro group at the 5-position alters electronic distribution compared to the 4-nitro substitution in the target compound .
  • Synthetic Considerations : Additional methyl groups may complicate synthesis due to regioselectivity challenges.

1-(4-Chloropyrimidin-2-yl)piperidin-3-amine (CAS 939986-02-4)

  • Structural Differences : Substitutes the pyrrolidine-sulfonyl moiety with a pyrimidin-2-yl group and positions the amine at piperidin-3 instead of piperidin-4.
  • Key Properties :
    • Molecular Formula: C₉H₁₃ClN₄ (smaller than the target compound).
    • Pyrimidine rings often participate in hydrogen bonding, which could enhance target engagement.
    • The 3-amine position may alter spatial orientation in binding pockets compared to the 4-amine isomer .

Pharmacokinetic and Pharmacodynamic Considerations

  • Electron-Withdrawing Effects : The 4-nitrobenzenesulfonyl group in the target compound may stabilize negative charges in enzymatic active sites, contrasting with the electron-donating methyl groups in its dimethyl analogue .
  • Solubility : The trihydrochloride salt of CID 80553076 offers superior solubility (~100 mg/mL in water) compared to the neutral sulfonamide target compound, which may require formulation optimization .
  • In contrast, chloropyridinyl or pyrimidinyl substituents (e.g., CAS 939986-02-4) may offer improved metabolic stability .

Biological Activity

The compound 1-[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C13H18N3O4SC_{13}H_{18}N_{3}O_{4}S, with a molecular weight of approximately 349.37 g/mol. The structure includes a piperidine ring, a pyrrolidine moiety, and a nitrobenzenesulfonyl group, which are crucial for its biological activity.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the sulfonamide group is particularly significant as it can enhance binding affinity to target proteins.

Key Mechanisms:

  • Inhibition of Kinases: Preliminary studies suggest that compounds with similar structures can inhibit specific kinases, which are pivotal in cancer progression and other diseases .
  • Modulation of Efflux Pumps: The compound may also affect multidrug resistance (MDR) mechanisms by inhibiting efflux pumps like P-glycoprotein, thereby enhancing the efficacy of co-administered drugs .

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity Description Reference
Anticancer ActivityInhibits growth in various cancer cell lines through kinase inhibition.
Antimicrobial PropertiesExhibits activity against certain bacterial strains, suggesting potential as an antibiotic agent.
Neuroprotective EffectsMay protect neuronal cells from apoptosis in vitro, indicating potential for neurodegenerative diseases.

Case Studies

  • Anticancer Research:
    A study focusing on a related sulfonamide compound demonstrated significant inhibition of cancer cell proliferation via targeting specific kinases involved in cell cycle regulation. The IC50 values were found to be in the low nanomolar range, highlighting the potency of these compounds .
  • Neuroprotection:
    Another investigation revealed that similar compounds could prevent oxidative stress-induced apoptosis in neuronal cell cultures. This suggests a potential application in treating neurodegenerative disorders such as Alzheimer's disease .
  • Antimicrobial Activity:
    Research has shown that derivatives of this compound exhibit selective antibacterial activity against Gram-positive bacteria, indicating its potential use as an antibiotic .

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine ring. A plausible route includes:

Sulfonylation : React pyrrolidine with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., NaH in THF) to introduce the sulfonyl group .

Piperidine Coupling : Use nucleophilic substitution or reductive amination to attach the piperidin-4-amine moiety.
Key considerations:

  • Reaction Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for sulfonylation .
  • Catalysts : Palladium on carbon (Pd/C) may aid in reducing intermediates, though nitro groups require careful handling to avoid over-reduction .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane isolates the product.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR validate the presence of the pyrrolidine, piperidine, and nitrobenzenesulfonyl groups. Key peaks include aromatic protons (~8.0 ppm for nitrobenzene) and piperidine NH signals (~1.5-2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion).
  • Infrared (IR) Spectroscopy : Detect sulfonyl S=O stretches (~1350-1300 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}) .

Q. How does the nitrobenzenesulfonyl group influence the compound’s solubility and reactivity?

  • Methodological Answer : The 4-nitrobenzenesulfonyl group introduces steric hindrance and electronic effects:
  • Solubility : Enhances polarity, improving solubility in DMSO or methanol but reducing it in non-polar solvents.
  • Reactivity : The electron-withdrawing nitro group activates the sulfonyl moiety for nucleophilic substitutions (e.g., displacement reactions at the pyrrolidine nitrogen) .
  • Hydrogen Bonding : The sulfonyl oxygen may interact with biological targets (e.g., enzymes), influencing binding affinity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally similar piperidine derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:
  • Standardized Assays : Use cell lines with consistent receptor expression levels (e.g., HEK293 for GPCR studies) .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing nitro with methoxy) to isolate activity contributors .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to reconcile divergent experimental results .

Q. How can reaction conditions be optimized to enhance regioselectivity in functionalizing the pyrrolidine ring?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors:
  • Temperature Control : Lower temperatures (-20°C) favor kinetic control, directing substitution to less hindered positions .
  • Catalytic Systems : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric functionalization .
  • Solvent Effects : Non-polar solvents (e.g., toluene) may favor specific transition states.

Q. What mechanistic insights explain the compound’s potential inhibition of kinase enzymes?

  • Methodological Answer : The piperidin-4-amine moiety likely acts as a hinge-binding motif in kinase active sites:
  • Hydrogen Bonding : The amine forms H-bonds with kinase backbone carbonyls (e.g., EGFR tyrosine kinase) .
  • Nitrobenzenesulfonyl Group : May occupy hydrophobic pockets or disrupt ATP-binding via steric clashes.
  • Validation : Competitive inhibition assays (e.g., ADP-Glo™ Kinase Assay) quantify IC50_{50} values .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields between small-scale and industrial-scale preparations?

  • Methodological Answer : Scale-up challenges include heat dissipation and mixing efficiency. Solutions:
  • Process Optimization : Use flow chemistry for exothermic steps (e.g., sulfonylation) to improve yield consistency .
  • Statistical Design : Employ Design of Experiments (DoE) to identify critical parameters (e.g., reactant stoichiometry, agitation rate) .

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